molecular formula C18H22N2O5S2 B2710511 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide CAS No. 941894-32-2

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide

Cat. No. B2710511
CAS RN: 941894-32-2
M. Wt: 410.5
InChI Key: UKKWNOXCZACDJN-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTB is a sulfonamide derivative that has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it suitable for use in various biochemical and physiological applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of organic chemistry has explored the synthesis of related sulfonamide compounds, demonstrating the versatility of sulfonamides in constructing heterocyclic compounds. For instance, the work on synthesizing substituted 1,2-benzothiazin-3-ones highlights the methodological advancements in cyclization reactions, offering insights into the broader chemical applications of sulfonamide derivatives P. Catsoulacos. Similarly, the development of novel synthetic routes for benzonitriles through electrophilic cyanation of aryl and heteroaryl bromides showcases the potential of sulfonamide-based reagents in facilitating diverse organic transformations P. Anbarasan, H. Neumann, M. Beller.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the structural modification of sulfonamide compounds has led to the discovery of new pharmacologically active molecules. For example, the synthesis and bioactivity studies of new benzenesulfonamides as carbonic anhydrase inhibitors illustrate the therapeutic potential of these compounds in targeting enzyme-related disorders H. Gul, M. Tuğrak, H. Sakagami, Parham Taslimi, I. Gulcin, C. Supuran. Additionally, the development of biphenylsulfonamide endothelin antagonists highlights the role of sulfonamides in creating selective receptor inhibitors with implications for treating cardiovascular diseases N. Murugesan et al..

Biochemical Evaluation

Biochemical studies have also benefited from sulfonamide derivatives, as seen in the evaluation of N-arylpyrazole derivatives bearing the sulfonamide moiety as cytotoxic agents. These compounds were tested for their in vitro cytotoxic activity against various human tumor cell lines, showcasing the potential of sulfonamide-based molecules in cancer therapy Xiao-Guang Duan, Yingxing Wang, Weipei Feng, Yaxing Yang, Hongyan Li, Shenghui Li, Xiaobing Yang, Jinchao Zhang, Shuxiang Wang, Guoqiang Zhou, Chuanqi Zhou.

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-2-25-17-9-11-18(12-10-17)27(23,24)19-15-5-7-16(8-6-15)20-13-3-4-14-26(20,21)22/h5-12,19H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWNOXCZACDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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